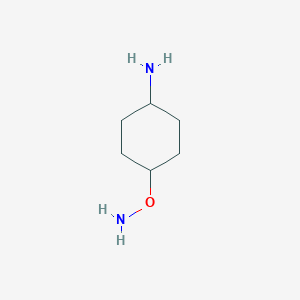

4-(Aminooxy)cyclohexanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Aminooxy)cyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-(Aminooxy)cyclohexanamine has been investigated for its anticancer properties. Research indicates that compounds with aminooxy groups can inhibit certain enzymes involved in cancer progression. For instance, studies have shown that derivatives of this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structure-activity relationship (SAR) analyses reveal that modifications to the aminooxy group can enhance selectivity and potency against specific cancer cell lines .

Neuroprotective Effects

Another significant application is in neuropharmacology. The compound has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to penetrate the blood-brain barrier and modulate neurotransmitter levels makes it a candidate for further research into treatments for conditions like Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticide Development

this compound is being explored as a building block for developing new agrochemicals. Its structural characteristics allow it to be modified into various derivatives that can exhibit herbicidal or insecticidal properties. For example, research has shown that introducing an aminooxy group into existing pesticide frameworks can enhance their efficacy against resistant pest populations .

Soil Health Improvement

Additionally, its role in promoting soil health through microbial activity is being studied. Compounds with aminooxy functionalities have demonstrated the ability to stimulate beneficial soil bacteria, which can lead to improved nutrient availability and plant growth .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of functionalized polymers. Its reactivity allows it to serve as a cross-linking agent or as a component in creating smart materials that respond to environmental stimuli. Research has focused on developing polymer composites that incorporate this compound for applications ranging from coatings to biomedical devices .

Nanotechnology Applications

The compound's unique properties also make it suitable for nanotechnology applications. It can be used in the fabrication of nanoparticles that have specific targeting capabilities in drug delivery systems. By modifying the surface chemistry of nanoparticles with this compound, researchers aim to enhance the delivery efficiency of therapeutic agents .

Case Studies

化学反应分析

Oxime Formation via Carbonyl Condensation

The aminooxy group (-ONH₂) reacts with aldehydes/ketones to form oxime linkages. This reaction occurs under mild aqueous or anhydrous conditions, often accelerated by catalysts like aniline or p-phenylenediamine .

Key Features:

- Mechanism : Nucleophilic attack by the aminooxy oxygen on the carbonyl carbon, followed by dehydration to form the C=N bond .

- Reversibility : Oximes hydrolyze back to parent compounds under acidic conditions (pH < 4) .

- Applications : Used in bioconjugation and synthesis of modified nucleosides .

Representative Reaction Conditions:

| Carbonyl Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | DMF | 75 | 95 | |

| D-Glucose | pPDA | DMF | 75 | 85* | |

| Acetophenone | None | H₂O | 25 | 70 |

*Requires 100 eq. substrate for completion .

Reductive Amination

The primary amine group participates in reductive amination with carbonyl compounds. Sodium cyanoborohydride (NaBH₃CN) under acidic conditions facilitates this transformation .

Example Pathway :

- Oxime Formation : React with aldehyde/ketone to form oxime.

- Reduction : NaBH₃CN reduces the oxime to a secondary amine.

- Second Condensation : The product reacts with another carbonyl compound.

Case Study:

- Substrate : Citral (aldehyde) → Oxime intermediate → Reduced to amine → Reacted with hexadecanal .

- Yield : 68–75% for bis-hetero products .

Salt Formation with Acids

The amino group reacts with acids to form stable ammonium salts. This reaction is exothermic and relevant for pharmaceutical formulations .

Example Reaction:

C6H11 NH O NH2+HCl→C6H11 NH O NH3+Cl−

Properties :

- Water-soluble salts enhance biocompatibility .

- Critical for drug delivery systems (e.g., cyclamate derivatives) .

Oxidative Transformations

The aminooxy group undergoes oxidation to release nitric oxide (NO) under enzymatic or biomimetic conditions .

Pathways:

- Microsomal Oxidation : CYP450 enzymes oxidize the C=N bond, yielding amides/nitriles and NO .

- Biomimetic Systems : Pb(OAc)₄ or NADPH-dependent reductases cleave the oxime bond .

Biological Relevance:

- Mimics endogenous NO donors like N-hydroxy-L-arginine .

- Potential vasodilatory and antihypertensive effects .

Sequential Multi-Step Reactions

The dual functionality allows orthogonal modifications:

Mechanistic Insights

- Oxime Stability : Oximes formed from this compound are hydrolytically stable at neutral pH but cleave under strong acids (e.g., 1M HCl) .

- Steric Effects : The cyclohexane ring imposes steric constraints, slowing reactions with bulky carbonyl substrates .

This compound’s versatility in forming stable conjugates and releasing bioactive molecules positions it as a valuable intermediate in medicinal chemistry and materials science.

属性

CAS 编号 |

167081-02-9 |

|---|---|

分子式 |

C6H14N2O |

分子量 |

130.19 g/mol |

IUPAC 名称 |

O-(4-aminocyclohexyl)hydroxylamine |

InChI |

InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |

InChI 键 |

BYTVHKDJAGIKDO-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1N)ON |

规范 SMILES |

C1CC(CCC1N)ON |

同义词 |

Cyclohexanamine, 4-(aminooxy)-, cis- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。